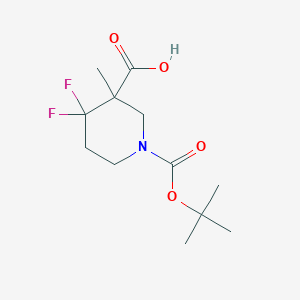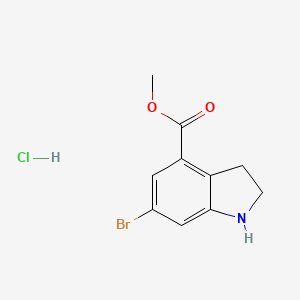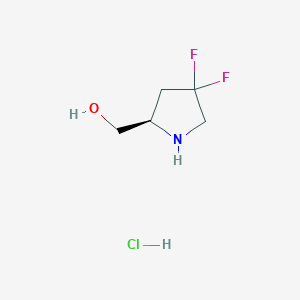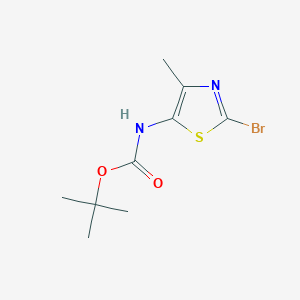
tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate
Übersicht
Beschreibung
“tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate” is a chemical compound with the CAS Number: 1255095-03-4 and Linear Formula: C9H13BrN2O2S . It is also known as Br-MTTC.
Molecular Structure Analysis
The InChI Code for “tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate” is 1S/C9H14BrN2O2S/c1-5-6 (15-7 (10)11-5)12-8 (13)14-9 (2,3)4/h15H,1-4H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate” is a solid at room temperature . It has a molecular weight of 293.18 . The compound has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Toxicology
Human Biomonitoring in Urine Samples : A study revealed a decreasing trend over time in the exposure to the fragrance chemical lysmeral, using urine samples for biomonitoring. This research underscores the utility of advanced analytical methods in environmental health studies to monitor human exposure to various chemicals (Scherer et al., 2020).
Toxicokinetics of Ethers : Research on the toxicokinetics and biotransformation of ethers such as methyl-tert.butyl ether (MTBE) highlights the importance of understanding how chemicals are metabolized and cleared in humans and animals. This is crucial for assessing the safety and environmental impact of chemical compounds (Dekant et al., 2001).
Chemical Analysis and Safety Assessment
Controlled Exposure Studies : Studies on ethyl tert-butyl ether (ETBE) exposure in humans provide insight into the absorption, metabolism, and excretion of chemical compounds. Such research is essential for evaluating the safety of chemicals used in various industries and consumer products (Nihlen, Löf, & Johanson, 1998).
Dissolution of Cholesterol Gallbladder Stones : The use of methyl tert-butyl ether (MTBE) for the dissolution of gallbladder stones in clinical settings exemplifies the application of chemicals in medical treatments. This highlights the potential for tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate in developing therapeutic or diagnostic tools (Thistle et al., 1989).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-5-6(15-7(10)11-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFFGJWKHWQFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



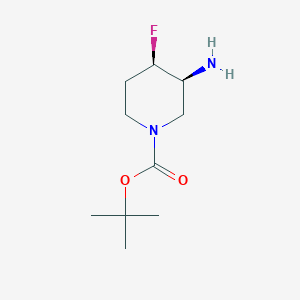



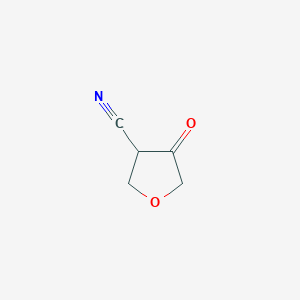


![7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B1529585.png)
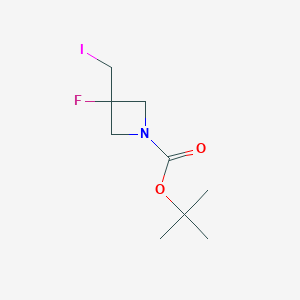
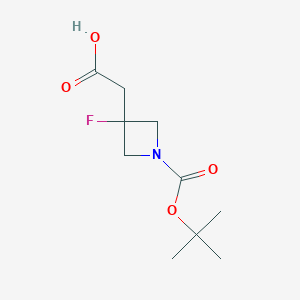
![(3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1529590.png)
